molecular formula C53H62F3N9O8S3 B10824002 (2S,4R)-1-[(2S)-2-[3-[2-[2-[[4-[2-tert-butyl-4-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

(2S,4R)-1-[(2S)-2-[3-[2-[2-[[4-[2-tert-butyl-4-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

Cat. No.: B10824002
M. Wt: 1106.3 g/mol
InChI Key: BMLDGVCSNFURAJ-QUQZIOAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DD-03-156 involves multiple steps, including the incorporation of polyethylene glycol and dabrafenib moieties. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. The detailed synthetic route is proprietary and often involves advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of DD-03-156 is carried out under stringent conditions to maintain the compound’s high purity and efficacy. The process involves large-scale synthesis using automated reactors and purification systems. The compound is then subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

DD-03-156 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

DD-03-156 has a wide range of scientific research applications, including:

Mechanism of Action

DD-03-156 exerts its effects by selectively degrading cyclin-dependent kinase 17 and LIM domain kinase 2. The compound binds to these kinases and facilitates their ubiquitination and subsequent proteasomal degradation. This process disrupts the kinase activity, leading to the inhibition of cell cycle progression and signal transduction pathways associated with cancer cell proliferation .

Properties

Molecular Formula

C53H62F3N9O8S3

Molecular Weight

1106.3 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[3-[2-[2-[[4-[2-tert-butyl-4-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C53H62F3N9O8S3/c1-30(32-15-17-33(18-16-32)44-31(2)59-29-74-44)60-48(68)40-27-34(66)28-65(40)49(69)47(52(3,4)5)62-41(67)20-23-72-25-26-73-24-22-58-51-57-21-19-39(61-51)45-43(63-50(75-45)53(6,7)8)35-11-9-14-38(42(35)56)64-76(70,71)46-36(54)12-10-13-37(46)55/h9-19,21,29-30,34,40,47,64,66H,20,22-28H2,1-8H3,(H,60,68)(H,62,67)(H,57,58,61)/t30-,34+,40-,47+/m0/s1

InChI Key

BMLDGVCSNFURAJ-QUQZIOAQSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCNC4=NC=CC(=N4)C5=C(N=C(S5)C(C)(C)C)C6=C(C(=CC=C6)NS(=O)(=O)C7=C(C=CC=C7F)F)F)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCNC4=NC=CC(=N4)C5=C(N=C(S5)C(C)(C)C)C6=C(C(=CC=C6)NS(=O)(=O)C7=C(C=CC=C7F)F)F)O

Origin of Product

United States

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